Methyl 2-methoxyquinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxyquinoline-4-carboxylate can be synthesized through various methods. One common method involves the reaction of 2-methoxyquinoline with methyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a solvent like 1,4-dioxane at ambient temperature for about 0.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2-methoxyquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-methoxyquinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Similar in structure but lacks the methoxy group.
2-Methylquinoline-4-carboxylate: Similar but has a methyl group instead of a methoxy group at the 2-position.
Uniqueness
Methyl 2-methoxyquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
methyl 2-methoxyquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-7-9(12(14)16-2)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOOETCYPKUYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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